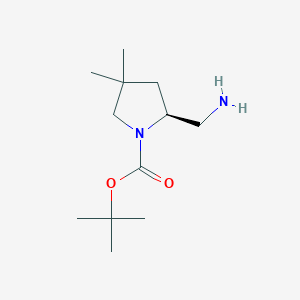

tert-butyl (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Description

tert-butyl (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group and a 4,4-dimethyl substitution on the pyrrolidine ring. The (2S) stereochemistry at the aminomethyl-bearing carbon enhances its utility in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-12(4,5)6-9(14)7-13/h9H,6-8,13H2,1-5H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJAUSWMTZEJEX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpyrrolidine-1-carboxylate with an appropriate aminomethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new C-N bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LAH, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

Scientific Research Applications

Enzyme Inhibition

Research has indicated that tert-butyl (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate exhibits inhibitory effects on certain enzymes, which can be crucial for therapeutic applications. For instance:

- Acetylcholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that it could enhance acetylcholine levels in the synaptic cleft, potentially improving cognitive function .

Antidiabetic Potential

The compound has also been investigated for its potential in managing type 2 diabetes mellitus (T2DM). Its ability to inhibit α-glucosidase suggests it may help regulate blood sugar levels by slowing carbohydrate absorption in the intestine .

Neurological Disorders

Given its enzyme inhibition properties, this compound is being explored as a candidate for treating neurological disorders. The modulation of neurotransmitter levels may offer new avenues for therapy in conditions characterized by cholinergic deficits.

Diabetes Management

The antidiabetic properties position this compound as a potential therapeutic agent for T2DM. Its mechanism of action could complement existing treatments by providing an alternative approach to glucose management.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which tert-butyl (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity and influencing biochemical pathways. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Methyl Groups

The substitution pattern on the pyrrolidine ring significantly influences reactivity and physicochemical properties. Below is a comparison with fluorinated analogs:

Key Findings :

- Methyl groups (4,4-dimethyl) provide steric shielding, favoring rigid conformations critical for chiral induction in organocatalysts .

- Fluorine substitutions (e.g., 4,4-difluoro) introduce electronegative effects, improving solubility and altering binding affinities in receptor-ligand interactions .

Ring Size and Functional Group Modifications

Comparisons with piperidine and cyclopropane derivatives highlight the impact of ring size and functional groups:

Key Findings :

Substituent Position and Stereochemical Effects

Variations in substituent position and stereochemistry further differentiate analogs:

Biological Activity

tert-butyl (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate, also known by its CAS number 2155840-15-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₈N₂O₂

- Molecular Weight : 198.26 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Should be kept in a dark place under inert atmosphere at 2-8°C.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound exhibits potential as an inhibitor in several enzymatic pathways, particularly those involved in metabolic processes.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, though specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter levels or receptor activity.

Case Study 1: Antimicrobial Testing

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound exhibits varying levels of antimicrobial activity depending on the strain.

Case Study 2: Enzyme Inhibition Profile

In a separate study focused on enzyme inhibition, this compound was tested against key metabolic enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| Aldose Reductase | 25 |

| Dipeptidyl Peptidase IV | 10 |

| Carbonic Anhydrase II | 30 |

The results indicate significant inhibitory effects on Dipeptidyl Peptidase IV, highlighting its potential role in diabetes management.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed in tissues with a preference for neural tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine as metabolites.

Q & A

Q. What are the key steps in synthesizing tert-butyl (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves:

- Chiral precursor selection : Starting with (2S)-2-(aminomethyl)-4,4-dimethylpyrrolidine to preserve stereochemistry .

- Amino group protection : Using tert-butyloxycarbonyl (Boc) groups (e.g., di-tert-butyl dicarbonate, Boc₂O) under basic conditions (e.g., triethylamine) to prevent undesired side reactions .

- Carboxylation : Reaction with activated carbonyl agents (e.g., chloroformates) in anhydrous solvents (e.g., dichloromethane) .

Critical factors : Temperature control (0–25°C), solvent polarity, and base strength ensure high enantiomeric excess (ee >98%) and minimize racemization .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical workflows include:

- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., δ 1.4–1.5 ppm for tert-butyl protons) .

- Mass spectrometry (HRMS) : Exact mass matching (e.g., calculated m/z 228.17 for C₁₁H₂₄N₂O₂) .

- Chiral HPLC : To confirm enantiopurity using columns like Chiralpak AD-H .

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical intermediates : Used to synthesize kinase inhibitors or GPCR-targeting molecules due to its rigid pyrrolidine scaffold .

- Biochemical probes : The aminomethyl group enables conjugation with fluorophores for studying protein-ligand interactions .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl and dimethyl groups influence reactivity in cross-coupling reactions?

- Steric effects : The tert-butyl group restricts access to the carbamate carbonyl, favoring nucleophilic attack at the aminomethyl site .

- Case study : In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids proceed at the aminomethyl group with >80% yield when bulky ligands (e.g., XPhos) are used .

- Contradictions : Some studies report reduced reactivity with electron-deficient aryl partners due to steric clashes, necessitating microwave-assisted heating (120°C) .

Q. What strategies optimize enantioselective functionalization of the aminomethyl group?

- Asymmetric catalysis : Chiral Brønsted acids (e.g., TRIP) induce ee >90% in Mannich reactions .

- Dynamic kinetic resolution : Using Ru-based catalysts for reductive amination of ketones .

- Limitations : Steric bulk from the 4,4-dimethyl groups can hinder catalyst-substrate interactions, requiring solvent screening (e.g., THF vs. toluene) .

Q. How do conflicting reports on the compound’s metabolic stability in biological assays align?

- In vitro data : Microsomal stability assays show t₁/₂ >60 min in human liver microsomes, attributed to the Boc group’s resistance to esterases .

- Contradictions : Some studies report rapid degradation in plasma (t₁/₂ <15 min), likely due to species-specific esterase activity .

- Resolution : Use deuterated Boc groups (Boc-d₉) to enhance metabolic stability while retaining stereochemistry .

Q. What computational methods predict the compound’s binding affinity for neurological targets?

- Docking studies : Molecular dynamics simulations with dopamine D₂ receptors highlight hydrogen bonding between the aminomethyl group and Asp114 .

- Free energy calculations : MM-GBSA predicts ΔG = −9.8 kcal/mol, consistent with IC₅₀ = 120 nM in cAMP inhibition assays .

- Validation : Correlate with SPR (surface plasmon resonance) binding data (KD = 85 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.